4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
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Overview
Description
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure and properties. This compound is notable for its high fluorine content, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with appropriate triazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various fluorinated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to engage in unique interactions with enzymes and receptors, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated compound with applications in catalysis and material science.
Uniqueness
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is unique due to its specific triazine core and the presence of multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C16H7F15N4O2 |
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Molecular Weight |
572.23 g/mol |
IUPAC Name |
4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H7F15N4O2/c17-12(18,19)5-3-1-2-4-6(5)32-9-33-10(36-7(13(20,21)22)14(23,24)25)35-11(34-9)37-8(15(26,27)28)16(29,30)31/h1-4,7-8H,(H,32,33,34,35) |
InChI Key |
OQBOUPIKVWUMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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